The table below summarizes the core identifying information for Butopyronoxyl.
| Property | Description |
|---|---|
| CAS Registry Number | 532-34-3 [1] [2] [3] |
| IUPAC Name | butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate [2] |
| Other Names | Indalone; Butyl mesityl oxide oxalate; Dihydropyrone [1] [3] |
| Molecular Formula | C₁₂H₁₈O₄ [1] [2] [3] |
| Canonical SMILES | CCCCOC(=O)C1=CC(=O)CC(O1)(C)C [2] |
| InChI Key | OKIJSNGRQAOIGZ-UHFFFAOYSA-N [2] |
| Pesticide Type | Insect repellent [2] |
The following table details the key physical and chemical properties of this compound, gathered from experimental and calculated data.
| Property | Value | Unit | Source / Notes |
|---|---|---|---|
| Molecular Weight | 226.27 [1] [2] [3] | g/mol | - |
| Appearance | Yellow to pale reddish-brown liquid; aromatic odor [1] | - | Reasonably stable in air, slowly affected by light [1] |
| Density | 1.054 [1] [3] | g/mL | At 25 °C |
| Boiling Point | 256-270 [1] | °C | At 760 mmHg; other sources report 263°C [2] and 272.1°C [3] |
| Melting Point | 25 [1] [3] | °C | - |
| Flash Point | >230 [1] | °F | Also reported as 112.7°C [3] and 157°C [2] |
| Solubility in Water | 275 [2] | mg/L | At 20 °C and pH 7; insoluble in water [1] |
| Octanol-Water Partition Coefficient (Log P) | 2.42 [2] | - | Calculated; indicates low solubility [2] |
| Vapor Pressure | - | - | Data not available in search results |
| Storage | 4°C, protect from light [1] | - | - |
This compound is characterized as an insect repellent with a non-systemic mode of action, disrupting an insect's ability to find a host [2]. Its efficacy and application details are summarized below.
| Aspect | Details |
|---|---|
| Mode of Action | Repellent action disrupting the insect's ability to find a host [2]. Classified by IRAC as "Unclassified MoA" (UNM) [2]. |
| Example Pests Controlled | Ticks; Flies (including Stable fly, Stomoxys calcitrans); Gnats; Mosquitoes; Lone Star ticks; Dog and cat fleas; Chiggers [1] [2]. |
| Example Applications | Applied directly to human skin and fabric or clothing [2]. |
| Regulatory Status | Not approved under EU EC Regulation 1107/2009 [2]. |
One published synthesis method for this compound is adapted from the work of Huang and Rawal (2000) [1].
Diagram: Experimental Workflow for this compound Synthesis
Synthesis begins with Rawal's diene and benzaldehyde in chloroform, proceeds through a cyclization step with acetyl chloride, and ends with purification to yield this compound [1].
Detailed Experimental Protocol [1]:
This compound is moderately toxic and requires careful handling.
| Aspect | Details |
|---|---|
| Acute Oral Toxicity (LD₅₀) | Rat: 7.4 mL/kg [3] or 7400 µL/kg [1]. Mouse: 11.6 mL/kg [3] or 11600 µL/kg [1]. Guinea Pig: 3200 µL/kg [3]. |
| Acute Dermal Toxicity (LD₅₀) | Rabbit: >10 mL/kg [3]. |
| Primary Toxic Effect | Toxic by ingestion; may cause liver damage [1]. Studies report liver changes, specifically in gall bladder structure or function [3]. |
| Skin and Eye Effects | A mild skin irritant [1]. A 13-week dermal study on rabbits reported dermatitis and death at 180 mL/kg [3]. |
| Safety Classifications | Risk Phrase: R38 (Irritating to skin) [1] [3]. Safety Phrase: S37/39 (Wear suitable gloves and eye/face protection) [1]. WGK Germany: 3 (Severely hazardous to water) [1] [3]. |
A specific, direct molecular signaling pathway for this compound in humans or insects was not identified in the search results. The compound is characterized as a repellent that disrupts host-finding behavior in insects [2], but its precise biomolecular targets and signaling-level interactions are not detailed in the available data. The search results [4] [5] [6] provide information on general cell signaling pathways but do not link them to this compound.
This compound is a well-characterized insect repellent with established synthesis, physical properties, and toxicity profiles. However, its mechanism of action at the molecular signaling level remains an area where current publicly available data is limited, and its application in modern human drug development appears unexplored.
The table below summarizes the key identification and physicochemical property data for Butopyronoxyl.
| Property | Value / Description |
|---|---|
| CAS Registry Number | 532-34-3 [1] [2] [3] |
| Synonyms | Indalone, Butyl mesityl oxide oxalate, ENT 9 [1] [2] |
| Molecular Formula | C₁₂H₁₈O₄ [1] [2] [3] |
| Molecular Weight | 226.27 g/mol [1] [2] [3] |
| Physical State | Yellow to pale reddish-brown liquid [1] [3] |
| Odor | Aromatic [1] |
| Boiling Point | 248-272°C (lit.) [1] [2] [3] |
| Melting Point | ~25°C [2] [3] |
| Flash Point | 112.7 - 157°C [1] [2] [3] |
| Density | 1.054 g/mL at 25°C [1] [2] [3] |
| Water Solubility | 275 mg/L at 20°C (moderate) [3] |
| Log P (Octanol-Water) | 2.42 (indicates low hydrophobicity) [3] |
| Use | Insect repellent for mosquitoes, ticks, and other biting insects [3] |
The following table consolidates the hazard and toxicological information from the search results.
| Aspect | Details |
|---|---|
| GHS Classification | No data available in SDS [1] |
| Acute Oral Toxicity (LD₅₀) | Rat: 7,400 mg/kg [1] [2] Mouse: 11,600 mg/kg [2] Rabbit: 5,400 mg/kg [2] Guinea Pig: 3,200 mg/kg [2] | | Acute Dermal Toxicity (LD₅₀) | Rabbit: >10 mL/kg [2] | | Skin Irritation/Corrosion | No data available [1] | | Eye Irritation | No data available [1] | | Skin Sensitization | No data available [1] | | Other Hazards | Combustible when exposed to heat or flame. Emits acrid fumes when heated to decomposition [1] | | NFPA 704 Rating | Health: 0, Flammability: 1, Reactivity: 0 [1] |
For a comprehensive safety profile, you may need to conduct further studies. Here are standard experimental protocols for key toxicological endpoints, adapted from general toxicology testing principles [4].
The Up-and-Down Procedure (UDP) is a recommended and efficient method that reduces the number of animals required [4].
Acute Oral Toxicity UDP Workflow
The LLNA is a widely accepted and refined method that meets regulatory requirements for assessing skin sensitization potential [4].
For researchers handling this compound in the laboratory, please adhere to the following safety precautions.
| Aspect | Guidance |
|---|---|
| Safe Handling | Handle in a well-ventilated place. Avoid contact with skin, eyes, and inhalation of mists/vapors. Use personal protective equipment (PPE) including chemical-impermeable gloves, tightly-fitting safety goggles, and fire/flame-resistant impervious clothing. Use non-sparking tools [1]. |
| Spill Response | Avoid dust formation. Evacuate personnel. Contain spill and collect material in suitable containers for disposal. Prevent entry into drains or the environment [1]. |
| Safe Storage | Store in a cool, well-ventilated place, away from direct sunlight and heat/ignition sources. Keep container closed [1]. |
| First Aid | Inhalation: Move to fresh air, give oxygen if breathing is difficult. Skin contact: Wash with soap and plenty of water. Eye contact: Rinse with pure water for at least 15 minutes. Ingestion: Rinse mouth; do NOT induce vomiting. Seek immediate medical attention in all cases [1]. |
| Regulatory Status | Listed in EINECS, EC, and US TSCA inventories. Not listed in China's 2015 Catalog of Hazardous Chemicals. Not approved under EU Regulation 1107/2009 [1] [3]. |
| Transport | UN3082; Class 9 (Environmentally hazardous substance); Packing Group III [1]. |
As a researcher, you should be aware of the following limitations in the available data:
The table below summarizes the key identified information for butopyronoxyl [1].
| Property | Value / Description |
|---|---|
| IUPAC Name | butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate |
| CAS RN | 532-34-3 |
| Chemical Formula | C₁₂H₁₈O₄ |
| Canonical SMILES | CCCCOC(=O)C1=CC(=O)CC(O1)(C)C |
| Molecular Mass | 226.27 g/mol |
| Physical State | Pale orange-red liquid with an aromatic odor |
| Primary Use | Insect repellent for biting insects (ticks, flies, mosquitoes) |
Based on general spectroscopic principles [2] [3] [4], the following workflow outlines a standard approach for characterizing an organic compound like this compound. Specific spectral data (e.g., IR absorption peaks, NMR chemical shifts) for this compound was not located in the available scientific literature.
General workflow for structure elucidation using complementary spectroscopic techniques.
For researchers aiming to perform this characterization, here are the core methodologies for the key techniques.
This technique is used to identify functional groups in a molecule based on their characteristic vibrational energies [2] [4].
NMR provides detailed information about the carbon and hydrogen connectivity within the molecule [2].
The lack of published spectroscopic data suggests this compound may not be routinely characterized in modern analytical literature. To acquire the data you need:
The table below summarizes the key identification and physical property data for Butopyronoxyl.
| Property | Value / Description |
|---|---|
| IUPAC Name | butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate [1] |
| CAS Registry Number | 532-34-3 [2] [1] [3] |
| EC Number | 208-535-3 [1] [4] |
| Molecular Formula | C₁₂H₁₈O₄ [2] [1] [3] |
| Molecular Weight | 226.27 g/mol [1] [3] [4] |
| Appearance | Pale orange-red or yellow to green liquid; aromatic odor [1] [4] |
| Density | 1.054 g/mL at 25°C [2] [3] [4] |
| Melting Point | 25°C [2] [3] [4] |
| Boiling Point | 256-272°C (at 760 mmHg) [2] [3] [4] |
| Flash Point | 112.7 - >230 °F [2] [3] [4] |
| Water Solubility | 275 mg/L at 20 °C and pH 7 (moderate) [1] |
| Log P (Partition Coefficient) | 2.42 (indicates low potential for bioaccumulation) [1] |
| Stability | Reasonably stable in air; slowly affected by light [4] |
This compound is used as an insect repellent applied to human skin and clothing for protection against biting insects [1].
The toxicological profile of this compound, primarily based on older studies, is summarized in the table below.
| Aspect | Data |
|---|---|
| Acute Oral LD₅₀ (Rat) | 7,400 µL/kg (approx. 7.8 g/kg) [2] |
| Acute Oral LD₅₀ (Mouse) | 11,600 µL/kg (approx. 12.2 g/kg) [2] |
| Acute Dermal LD₅₀ (Rabbit) | >10 mL/kg [2] |
| Toxic Effects | Liver damage (change in gall bladder structure/function) observed in rodents and chickens [2] [4] |
| Skin Irritation | Mild skin irritant [4] |
| Risk Phrases | R38 (Irritating to the skin) [2] [3] |
| Safety Phrases | S37/39 (Wear suitable gloves and eye/face protection) [2] [3] |
| WGK Germany | 3 (Highly water polluting) [2] [3] [4] |
One synthesis method for this compound is described as follows [4]:
Current scientific databases contain very little specific data on the signaling pathways or molecular targets of this compound [1]. Its primary mechanism is noted as a repellent with an unclassified mode of action (IRAC Code: UNM) [1]. The following diagram illustrates this general repellent action based on the available description.
Diagram: Conceptual representation of this compound's repellent action, which disrupts an insect's ability to locate a host.
The search results indicate significant data gaps for this compound. Key areas where information is missing include [1]:
This compound (IUPAC name: butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate) is a synthetic insect repellent first developed in the mid-20th century that has demonstrated efficacy against various biting insects including mosquitoes, ticks, flies, and gnats. [1] The compound is characterized as a pale orange-red colored liquid with an aromatic odor and is classified as a spatial and contact repellent that disrupts the insect's ability to locate and feed on human hosts. [1] this compound functions by targeting mosquito chemoreceptors associated with olfactory and gustatory organs, thereby interfering with host-seeking behavior through mechanisms that may include receptor overstimulation, blockage, or odor masking. [2]
The chemical exhibits moderate solubility in water (275 mg/L at 20°C and pH 7) and has a calculated log P of 2.42, indicating moderate lipophilicity that influences both its repellent efficacy and formulation characteristics. [1] this compound has been used in various applications including direct skin treatment and fabric impregnation, though its current regulatory status in the European Union shows it as "not approved" under EC Regulation 1107/2009. [1] This comprehensive protocol provides detailed methodologies for evaluating the efficacy of this compound formulations against mosquito species, employing standardized laboratory assays that measure both spatial and contact repellency.
The evaluation of mosquito repellents typically involves two primary categories of testing methods: those that measure spatial repellency and those that measure contact repellency. Spatial repellency refers to the ability of a treatment to create a repellent zone that prevents mosquitoes from entering a specific area, typically measured by the absence of mosquitoes in treated spaces or significant decreases in mosquitoes physically contacting treated surfaces. [2] In contrast, contact repellency occurs when mosquitoes land on treated surfaces but promptly leave without initiating feeding behaviors such as probing. [2] this compound has demonstrated both types of repellent activity, making comprehensive testing protocols essential for full efficacy characterization.
When designing experiments to evaluate this compound repellency, researchers must consider several critical factors:
Choosing appropriate testing methods depends on the specific research questions, available resources, and whether spatial or contact repellency is being evaluated. Preliminary screening of this compound efficacy is efficiently conducted using simple, low-cost assays such as tube or tunnel assays that don't require attractant sources. [2] These methods allow for rapid testing of multiple concentrations and formulations. For more advanced efficacy assessment, researchers should employ methods that incorporate attractant sources such as human volunteers, artificial hosts, or synthetic attractant blends to simulate real-world conditions where mosquitoes are actively host-seeking. [2]
The tube assay is a simple, low-cost technique ideal for preliminary screening of this compound repellency that provides rapid results without the complexity of host-seeking behavior variables. [2] This method utilizes a transparent cylindrical apparatus to measure mosquito avoidance behavior in response to treated surfaces, allowing researchers to quickly assess both spatial and contact repellency. The tube assay is particularly valuable for initial concentration screening, residual activity testing over time, and comparative efficacy studies against established repellents like DEET. [2]
Preparation phase: Dissolve this compound in solvent to prepare serial concentrations (e.g., 0.1%, 0.5%, 1.0%, 5.0%). Apply 1 mL of solution evenly to filter paper mounted in one end cap, allowing solvent to fully evaporate (10-15 minutes). Prepare control treatments with solvent only.
Mosquito preparation: Sugar-deprive mosquitoes for 12 hours before testing but provide water ad libitum. Gently transfer 10 mosquitoes into each tube using an aspirator.
Assembly and timing: Assemble the apparatus with treated filter paper in one end cap and control filter paper in the opposite end. Place tubes horizontally on a stable surface. Begin timing and observation immediately.
Data collection: Record mosquito distribution within the tube at 1, 5, 10, 15, 30, 60, 120, and 180-minute intervals. Divide the tube mentally into treated and untreated halves for counting purposes. Note any behavioral observations such as increased activity, avoidance behaviors, or knockdown effects.
Cleaning between replicates: Thoroughly clean all tube surfaces with ethanol and water between replicates to prevent contamination.
Table 1: Tube Assay Experimental Parameters
| Parameter | Specification | Notes |
|---|---|---|
| Tube dimensions | 25 cm length × 6 cm diameter | Transparent acrylic |
| Mosquitoes per replicate | 10 | Female, 5-7 days old |
| Filter paper treatment | 1 mL solution | Evenly distributed |
| Observation intervals | 1, 5, 10, 15, 30, 60, 120, 180 min | Extended to 6 hours for residual tests |
| Control treatment | Solvent only | Same volume as test solutions |
| Replicates per concentration | Minimum 6 | Randomized block design |
Calculate the repellent efficacy for each observation time using the following equation: [2]
Additional analyses should include:
Olfactometer assays provide a more sophisticated approach to evaluating the spatial repellent properties of this compound by measuring mosquito movement in response to chemical gradients in a controlled airstream. [2] These assays directly test the ability of volatile repellents to prevent mosquitoes from locating an attractant source, effectively simulating real-world scenarios where repellents create protective zones. The olfactometer is particularly valuable for studying the interference of this compound with mosquito olfactory responses to host odors, including carbon dioxide, lactic acid, and other kairomones.
System setup: Calibrate air flow rates through all olfactometer ports. Establish consistent baseline conditions with control treatments before introducing this compound.
Treatment introduction: Place this compound-treated filter paper in the treatment airstream or use a controlled evaporation system. For residual testing, age treated surfaces for specified time periods before testing.
Attractant preparation: Prepare synthetic attractant blend according to established formulations and introduce through designated port.
Assay execution: Gently introduce mosquitoes into the release chamber and allow 5-10 minutes for acclimatization. Open release mechanism and begin timing.
Data collection: After 15-minute exposure period, collect mosquitoes from all ports and traps. Count and record distribution patterns. Note any behavioral observations during the assay period.
Control experiments: Conduct control runs with solvent-treated papers to establish baseline attraction rates.
Table 2: Olfactometer Assay Parameters for this compound Testing
| Parameter | Standard Condition | Variations |
|---|---|---|
| Olfactometer type | Dual-port or Y-tube | Wind tunnel for field-relevant conditions |
| Air flow rate | 0.3 m/s | 0.2-0.5 m/s range testing |
| Assay duration | 15 minutes | 5-30 minute range for kinetics |
| Mosquitoes per replicate | 50 | 30-100 depending on species size |
| Attractant blend | CO₂ (200 ppm) + lactic acid | Human odor extracts, synthetic blends |
| This compound introduction | Treated filter paper in airstream | Direct evaporation, heated systems |
| Replicates | Minimum 8 per concentration | Randomized complete block design |
Calculate spatial repellency index using the formula:
Where attraction is defined as the percentage of mosquitoes moving toward the attractant source.
Additional analyses include:
The arm-in-cage assay provides direct measurement of contact repellency by evaluating the protection time afforded by topical this compound applications against mosquito biting. [2] This method uses human volunteers (with proper ethical approval and safety precautions) or artificial blood-feeding systems to assess how effectively this compound prevents biting when mosquitoes make direct contact with treated surfaces. The assay is considered a gold standard for predicting real-world efficacy of topical repellent formulations and is essential for establishing complete protection time and ED₅₀ values.
Ethical and safety compliance: Obtain institutional review board approval for human subjects. Screen and exclude volunteers with skin conditions or sensitivities. Obtain informed consent explaining potential risks.
Mosquito preparation: Sugar-deprive mosquitoes for 12 hours before assay but provide water. Confirm aggressive host-seeking behavior by preliminary tests.
Treatment application: Apply precisely measured this compound formulation (typically 1 mL per 100 cm²) to volunteer's forearm or artificial feeding membrane. Allow 10 minutes for drying before exposure.
Assay execution: Expose treated surface to mosquito cage for 3 minutes at 15-minute intervals. Record number of landings, bites, and probing attempts during each exposure.
Endpoint determination: Continue testing until at least one confirmed bite occurs in two consecutive exposures or five minutes of continuous contact.
Control measurements: Conduct baseline tests with untreated skin or solvent controls to confirm mosquito feeding willingness.
Calculate complete protection time as the duration from application until first confirmed bite. Additional analyses include:
Table 3: Arm-in-Cage Protocol Specifications
| Parameter | Standard Protocol | Safety Considerations |
|---|---|---|
| Cage size and mosquito density | 30×30×30 cm with 200 females | Avoid excessive density stress |
| Application dose | 1 μL/cm² uniformly distributed | Measured with precision pipette |
| Exposure intervals | 3 minutes every 15 minutes | Shorter if high biting pressure |
| This compound concentrations | 0.1% to 10% in serial dilution | Start with low concentrations |
| Control treatments | Untreated, solvent-only, DEET reference | Establish baseline feeding rates |
| Safety monitoring | Continuous observation for adverse effects | Immediate cleansing of bites |
| Replicates | Minimum 6 volunteers per concentration | Balanced design for inter-individual variation |
Accurate quantification of this compound repellency requires multiple complementary approaches to fully characterize efficacy. The core quantification methods include:
Table 4: Statistical Parameters for this compound Repellency Studies
| Analysis Type | Recommended Approach | Software Implementation |
|---|---|---|
| Dose-response | Four-parameter logistic curve | GraphPad Prism, R drc package |
| Time-course data | Repeated measures ANOVA with Geisser-Greenhouse correction | SPSS, SAS, R lme4 package |
| Protection time | Kaplan-Meier survival analysis with log-rank test | GraphPad Prism, R survival package |
| Comparative efficacy | One-way ANOVA with Tukey HSD | Most statistical packages |
| Binary outcomes (bite/no bite) | Logistic regression with odds ratios | R, Python statsmodels |
| EC₅₀ determination | Nonlinear regression with 95% confidence intervals | GraphPad Prism, R |
This compound requires careful handling despite its moderate acute toxicity profile (rat acute oral LD₅₀ > 1000 mg/kg). [1] Essential safety measures include:
Research involving this compound must address several regulatory and ethical considerations:
These application notes and protocols provide comprehensive methodologies for evaluating the efficacy of this compound as a mosquito repellent using standardized laboratory assays. The tiered testing approach—progressing from simple tube assays to more complex olfactometer and arm-in-cage methods—enables thorough characterization of both spatial and contact repellency properties. [2] Proper implementation of these protocols requires attention to methodological details, statistical rigor, and safety considerations to generate reliable, reproducible data on this compound performance.
This compound's chemical properties, including moderate water solubility and lipophilicity, [1] make it suitable for various formulation approaches, though its current regulatory status may limit certain applications. [1] These standardized protocols allow for direct comparison with established repellents like DEET and facilitate the development of potentially improved formulations. Future methodological developments may include high-throughput screening approaches and field validation studies to bridge the gap between laboratory results and real-world performance.
1. Introduction Butopyronoxyl is a synthetic organic compound historically used as an insect repellent. Its analysis is crucial in various fields, including environmental monitoring, product quality control, and toxicological studies. This application note details a robust Gas Chromatography method coupled with a Flame Ionization Detector (GC-FID) for the separation, identification, and quantification of this compound. The method is designed to be selective, sensitive, and reproducible, leveraging the volatility and thermal stability of the analyte [1] [2].
2. Experimental Design and Workflow The following diagram outlines the complete analytical workflow, from sample preparation to data analysis.
3. Materials and Methods
3.1. Instrumentation The analysis is performed on a gas chromatograph system equipped with:
3.2. Reagents and Standards
3.3. Detailed GC Method Parameters The table below summarizes the critical method conditions.
Table 1: Gas Chromatography Method Parameters
| Parameter | Specification | Rationale |
|---|---|---|
| Column | (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film | Common for semi-volatile organics; provides good separation efficiency [1] [4]. |
| Injector | Split/Splitless, 250 °C | Ensures complete vaporization of the sample [2]. |
| Injection Volume | 1.0 µL | Standard volume for capillary GC [4]. |
| Carrier Gas & Flow | Helium, constant flow mode at 1.0 mL/min | Provides stable baseline and consistent retention times [1]. |
| Oven Program | Initial: 60 °C (hold 2 min) Ramp: 20 °C/min to 280 °C Final: 280 °C (hold 5 min) | Optimizes separation; initial low temp for solvent focus, ramp for elution, final hold for column cleaning [5]. | | Detector (FID) | 300 °C | Standard temperature for FID to prevent condensation [4]. | | Hydrogen Flow | 30 mL/min | Optimized for FID sensitivity. | | Air Flow | 300 mL/min | Optimized for FID sensitivity. |
4. Method Validation Protocol To ensure the method's reliability, the following validation parameters should be assessed, in line with standard analytical practices [6].
Table 2: Key Method Validation Parameters and Target Criteria
| Validation Parameter | Experimental Procedure | Acceptance Criteria |
|---|---|---|
| Specificity | Analyze blank solvent and standard. Verify no interference at the retention time of this compound. | Baseline resolution (Resolution ≥ 2.0) from any potential interferents [1]. |
| Linearity & Range | Analyze a minimum of 5 calibration standards across the expected concentration range (e.g., 1-100 µg/mL). | Correlation coefficient (R²) ≥ 0.995 [6]. |
| Accuracy | Spike known amounts of standard into the sample matrix and analyze (recovery study). | Average recovery of 90-110% [6]. |
| Precision | Repeatability: 6 replicate injections of a standard. Intermediate Precision: Duplicate analysis on different days or by different analysts. | Relative Standard Deviation (RSD) of peak area ≤ 2.0% [6]. | | Sensitivity | LOD: Signal-to-Noise ratio ~3:1. LOQ: Signal-to-Noise ratio ~10:1. | Establish lowest detectable and quantifiable levels for the application [6]. | | Robustness | Deliberately vary small method parameters (e.g., flow rate ±0.1 mL/min, initial temp ±2 °C). | The method should remain unaffected by small, intentional variations [6]. |
5. Troubleshooting Common Issues The table below addresses potential problems and their solutions.
Table 3: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Peak Tailing | Activity in the inlet liner or column [2]. | Re-place or re-condition the inlet liner. Check column installation and cut a fresh column tip. |
| Unstable Baseline | Column bleed or contaminated detector [2]. | Condition the column properly. Service or clean the detector. Ensure carrier gas purity. |
| Irreproducible Retention Times | Carrier gas leak or unstable flow [2]. | Perform a leak check on the entire system. Verify EPC settings. |
| Low Response/Sensitivity | Contaminated liner, inactive detector, or incorrect injection technique. | Clean or replace the liner. Ensure detector gases are flowing and ignited. Check syringe for leaks. |
6. Conclusion This application note provides a comprehensive theoretical framework for the analysis of this compound using GC-FID. The proposed method is designed to be a starting point for laboratory-specific development and validation. By following this protocol and adapting the parameters to your specific instrument and requirements, you can establish a reliable analytical method for this compound.
This compound is a synthetic insect repellent known for its effectiveness against mosquitoes, ticks, flies, and gnats [1] [2]. Its potential for causing toxicity and its short duration of efficacy when applied in conventional forms (like creams or sprays) are key challenges that polymer-based delivery systems aim to overcome [3].
The following table summarizes its core physicochemical properties, which are critical for formulation design.
| Property | Value | Reference | Significance for Formulation |
|---|---|---|---|
| CAS Number | 532-34-3 | [1] [2] | Unique compound identifier |
| Molecular Formula | C₁₂H₁₈O₄ | [1] | Determines molecular weight and structure |
| Molecular Weight | 226.27 g/mol | [1] [2] | Impacts diffusion and release rates from a polymer matrix |
| Physical State | Pale orange-red liquid | [1] | Influences the type of polymeric system used (e.g., nanoemulsion vs. solid particle) |
| Density | 1.054 g/cm³ at 25°C | [2] | Important for product manufacturing and feel |
| Water Solubility | 275 mg/L at 20°C | [1] | Low solubility suggests need for encapsulation or emulsification |
| Log P | 2.42 (Calculated: 2.42) | [1] | Indicates moderate lipophilicity, suitable for lipid/polymer systems |
| Mode of Action | Repellent action disrupting host-finding | [1] | Supports a release profile that maintains a protective vapor concentration |
Polymeric and lipid-based nanocarriers—such as solid lipid nanoparticles (SLNs), nanoemulsions, and liposomes—can enhance this compound's repellent efficacy and safety. These systems offer controlled release, reduce skin permeation, and improve stability [3]. The table below outlines potential formulation strategies.
| Delivery System | Description | Potential Advantages for this compound |
|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Lipid nanoparticles solid at room/body temperature | Controlled release, high biocompatibility, protection of active ingredient [3] |
| Nanoemulsions | Oil-in-water dispersions with small droplet size | Enhanced skin coverage, improved stability of the repellent, tunable viscosity [3] |
| Liposomes | Spherical vesicles with phospholipid bilayers | Potential for co-encapsulation of hydrophilic/hydrophobic agents, improved skin retention [3] |
| Polymeric Nanoparticles | Particles made of biodegradable polymers (e.g., PLA, PLGA) | Sustained release profile, protection from degradation, reduced skin penetration [3] |
Given the absence of specific protocols for this compound, the following are proposed based on general practices for developing repellent formulations.
This protocol outlines a method for producing SLNs using a hot homogenization technique.
This protocol describes how to evaluate the release and skin penetration of this compound from the developed formulation.
The following diagrams, created using Graphviz DOT language, illustrate the general experimental workflow and proposed mechanism of action for the polymer-based repellent system.
Short Title: SLN Formulation Workflow
Short Title: Repellent Action Mechanism
The primary advantage of using polymer-based systems for this compound is the ability to modulate its release kinetics, which could extend protection time and minimize the need for frequent reapplication [3]. A significant challenge is the limited clinical translation of such novel repellent delivery systems from laboratory research to commercial products [3]. Future work should focus on comprehensive toxicological profiling, scaling up manufacturing processes, and conducting rigorous field studies to demonstrate real-world efficacy and safety.
The table below summarizes the key identified properties of Butopyronoxyl.
| Property | Value / Description |
|---|---|
| CAS RN | 532-34-3 [1] [2] |
| IUPAC Name | butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate [2] |
| Molecular Formula | C₁₂H₁₈O₄ [1] [2] |
| Molecular Weight | 226.27 g/mol [1] [2] |
| Appearance | Yellow to pale reddish-brown liquid with an aromatic odor [1] [2] |
| Solubility in Water | 275 mg/L at 20°C and pH 7 [2] |
| Log P | 2.42 (indicating moderate lipophilicity) [2] |
| Primary Application | Insect repellent for skin and clothing against flies, ticks, and fleas [2] |
A synthesis method was reported in the literature in 2000, yielding this compound (referred to as a dihydropyrone) in 86% yield [1]. The procedure can be visualized in the following workflow.
Diagram 1: Simplified workflow for this compound synthesis.
Detailed Experimental Notes:
Given the lack of specific analytical data for this compound, standard protocols for chemical mixture analysis should be applied. The table below suggests potential methodologies.
| Objective | Recommended Technique | Application Notes |
|---|---|---|
| Identity Confirmation | Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR to verify molecular structure. |
| Purity Assessment | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | Suitable for a small organic molecule; check for residual solvents and synthetic by-products. |
| Mixture Formulation | Standard solubilization techniques | Given its low water solubility, formulation may require solvents like alcohol or glacial acetic acid, with which it is miscible [1]. |
The following safety information was located in the search results and must be considered.
To obtain a viable preparation protocol, I suggest you:
The following tables consolidate the available quantitative and qualitative data for Butopyronoxyl, an insect repellent effective against ticks, flies, gnats, and mosquitoes [1].
Table 1: Identity and Regulatory Status of this compound
| Property | Description |
|---|---|
| IUPAC Name | butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate [1] |
| CAS RN | 532-34-3 [1] [2] |
| Chemical Formula | C₁₂H₁₈O₄ [1] [2] |
| Molecular Mass | 226.27 [1] [2] |
| Purity | >95.0% (HPLC) [2] |
| Example Applications | Human skin; Fabric & clothing [1] |
| EC 1107/2009 Status | Not approved [1] |
| Physical State (20°C) | Liquid [1] [2] |
| Appearance | Pale orange-red or light orange to yellow to green clear liquid with aromatic odour [1] [2] |
Table 2: Physical-Chemical Properties and Environmental Fate
| Property | Value | Notes |
|---|---|---|
| Solubility in Water (20°C) | 275 mg L⁻¹ [1] | Moderate |
| Boiling Point | 113 °C (at unknown pressure) [2] | - |
| Flash Point | 157 °C [1] [2] | - |
| Density (20°C) | 1.054 - 1.06 g mL⁻¹ [1] [2] | - |
| Octanol-Water Partition Coefficient (Log P) | 2.42 [1] | Low |
| Bio-concentration Factor (BCF) | Low risk [1] | Based on Log P < 3 |
| GHS Classification | Not available [2] | - |
Table 3: Toxicological Data (Ecotoxicology)
| Test Organism | Endpoint | Value |
|---|---|---|
| Mammals (Rat) | Acute Oral LD₅₀ | > 1000 mg kg⁻¹ [1] |
The search results reveal significant data gaps that prevent the creation of detailed application protocols:
Given the identified data gaps, here are suggestions for how you might find the detailed protocols and mechanistic information needed:
Since signaling pathway information is unavailable, the diagram below illustrates the chemical structure of this compound, which is foundational to understanding its properties.
Butopyronoxyl (chemical name: butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate) is a synthetic insect repellent with the CAS registry number 532-34-3 and molecular formula C₁₂H₁₈O₄. This compound has a molecular mass of 226.27 g/mol and appears as a pale orange-red colored liquid with an aromatic odor at room temperature. This compound was historically marketed under the trade name Indalone and was widely used during the 1940s and 1950s before the commercial introduction of DEET. Its primary application involves repelling biting insects including mosquitoes, ticks, flies, gnats, and stable flies (Stomoxys calcitrans) through direct application to human skin or clothing fabrics. The compound operates primarily through a repellent action that disrupts the insect's ability to locate hosts, classified under the IRAC MoA class as UNM (unclassified repellent mode of action) [1] [2].
From a chemical perspective, this compound features a dihydropyran core structure with ketone and ester functional groups, contributing to its physical properties including a density of 1.054 g/mL at 25°C, boiling point of 263-272°C, melting point of 25°C, and flash point of 112.7-157°C. The compound demonstrates moderate water solubility (275 mg/L at 20°C and pH 7) and a log P value of 2.42, indicating relatively low hydrophobicity. This compound is not currently approved under EC Regulation 1107/2009 and shows limited regulatory status across European Union member states [1] [3]. The compound's historical significance, combined with its distinctive chemical structure, makes it a valuable candidate for investigating synergistic effects with other repellent compounds.
Table 1: Historical synergistic formulations containing this compound
| Formulation Name | Component Ratios | Target Insects | Historical Application |
|---|---|---|---|
| "6-2-2" Mixture | 60% Dimethyl phthalate, 20% Indalone (this compound), 20% Ethylhexanediol | Mosquitoes, biting flies | 1940s-1950s general insect repellent |
| Indalone Standalone | 100% this compound | Multiple biting insects | Original military and civilian formulation |
This compound achieved its most significant historical application as part of the "6-2-2" mixture, which combined three active repellent compounds in specific ratios to maximize efficacy and duration of protection against various biting insects. This formulation represented an early recognition of the synergistic potential achieved by combining chemically distinct repellents, potentially targeting multiple insect sensory pathways simultaneously. The mixture was particularly valued for providing broader spectrum protection than any single component alone, highlighting the fundamental principle that certain repellent combinations can produce enhanced effects not achievable through individual compounds [2].
Research has demonstrated that this compound maintains efficacy as a standalone repellent, with studies showing that it can decrease attraction of Amblyomma variegatum ticks to their aggregation-attachment pheromone and induce repulsion when presented independently in air streams. Interestingly, when tested against hard ticks, this compound (Indalone) was one of the few products that successfully disrupted pheromone-mediated attraction, whereas other repellents including DEET, EBAAP, and permethrin failed to inhibit attraction even at concentrations 10⁶ times greater than the pheromone stimulus [4]. This suggests that this compound may operate through distinct mechanisms compared to more contemporary repellents, providing a mechanistic basis for its synergistic potential in combination formulations.
Table 2: Efficacy data for this compound and comparative repellents
| Repellent Compound | Test Concentration | Test Species | Efficacy Measurement | Experimental Conditions |
|---|---|---|---|---|
| This compound (Indalone) | Undisclosed | Amblyomma variegatum | Decreased attraction to pheromone; Induced repulsion alone | Locomotion compensator, pheromone stimulus |
| DEET | 106 × pheromone concentration | Amblyomma variegatum | No inhibition of attraction | Locomotion compensator, pheromone stimulus |
| EBAAP (IR3535) | 106 × pheromone concentration | Amblyomma variegatum | No inhibition of attraction | Locomotion compensator, pheromone stimulus |
| Permethrin | 106 × pheromone concentration | Amblyomma variegatum | No inhibition of attraction | Locomotion compensator, pheromone stimulus |
| β-caryophyllene oxide + Vetiver oil (1:2) | 1% BCO + 2.5% VO | Anopheles minimus | 74.07-78.18% escape | Excito-repellency assay, noncontact |
| β-caryophyllene oxide + Vetiver oil (1:2) | 1% BCO + 2.5% VO | Culex quinquefasciatus | 55.36-83.64% escape | Excito-repellency assay, noncontact |
Recent research on natural repellent combinations provides valuable insights into the potential synergistic effects achievable with this compound mixtures. Studies investigating binary mixtures of β-caryophyllene oxide (BCO) and vetiver oil (VO) demonstrated that specific ratios (particularly 1:2 BCO:VO) produced significantly enhanced repellent effects compared to individual compounds across multiple mosquito species. These combinations produced not only additive irritability but also knockdown responses in Aedes albopictus, Anopheles minimus, and Culex quinquefasciatus at rates of 18.18-33.33%, illustrating the profound biological impact achievable through optimized synergistic combinations [5]. These findings establish a methodological framework and quantitative benchmarks for evaluating this compound combinations.
The differential effectiveness of this compound against tick species compared to other repellents highlights the importance of target-specific formulation development. Whereas DEET, EBAAP, and permethrin failed to inhibit attraction in Amblyomma variegatum ticks even at extremely high concentrations, this compound significantly decreased pheromone-mediated attraction, suggesting its mechanism specifically disrupts this sensory channel [4]. This underscores a fundamental principle in synergistic repellent development: different repellents may target distinct sensory modalities, and effective combinations should include compounds with complementary mechanisms of action rather than simply increasing concentrations of single active ingredients.
The excito-repellency (ER) assay provides a comprehensive method for evaluating both contact irritancy and noncontact repellency of this compound combinations. This system enables researchers to distinguish between direct tarsal contact effects (contact irritancy) and chemical detection from a distance (noncontact repellency), offering insights into the specific behavioral mechanisms underlying repellent activity [5].
Protocol:
Apparatus Setup: Utilize paired acrylic test chambers (20 × 20 × 20 cm) with symmetrical design, including a holding chamber, sliding entrance gate, and escape tunnel. One chamber serves as treatment (coated with test formulation) while the other is an control (untreated or solvent-only).
Test Population Preparation: Use laboratory-colonized adult female mosquitoes (Aedes aegypti, Aedes albopictus, Anopheles minimus, or Culex quinquefasciatus) aged 5-7 days post-emergence. Deprive mosquitoes of sugar meal for 24 hours pre-test while providing water-soaked cotton pads.
Test Formulation Application: Dissolve this compound and combination repellents in appropriate solvents (e.g., acetone, ethanol) and apply uniformly to specified surfaces of test chamber at desired concentrations (e.g., 0.5-5% w/v). Allow solvent to evaporate completely before testing.
Contact Irritancy Testing:
Noncontact Repellency Testing:
Data Analysis: Calculate percentage escape rates for test and control conditions. Apply appropriate statistical analyses (e.g., ANOVA, chi-square) to determine significant differences between test formulations and controls. Calculate synergistic ratios by comparing observed effects of combinations to expected additive effects of individual components.
This methodology enables quantitative assessment of repellent effects while distinguishing between spatial repellency and contact-mediated irritancy, providing crucial insights into the behavioral mechanisms underlying synergistic interactions [5].
For evaluating this compound synergies against tick species, the locomotor compensator assay provides a sophisticated approach to measure disruption of attractant-mediated behavior [4].
Protocol:
Apparatus Configuration: Utilize a locomotion compensator equipped with controlled air delivery system capable of maintaining consistent laminar airflow. Incorporate pheromone delivery mechanism for attractant stimuli.
Stimulus Preparation: Prepare synthetic aggregation-attachment pheromone blend for Amblyomma variegatum or other target tick species. Dissolve this compound and combination repellents in appropriate volatile solvents at desired test concentrations.
Testing Procedure:
Data Collection and Analysis:
This specialized protocol enables precise quantification of how this compound and its combinations disrupt chemically mediated attraction in tick species, providing critical data on target-specific synergistic effects [4].
Understanding the mechanistic basis of this compound's activity and its synergistic potential requires examination of its effects on insect sensory systems and comparison with established repellent targets. While the specific molecular target of this compound remains uncharacterized, evidence suggests it may interact with odorant binding proteins (OBPs) or chemosensory receptors involved in host location behaviors [4] [6].
Diagram: Proposed mechanism of this compound synergistic repellent action
Recent computational and experimental studies on DEET and natural repellent analogues have revealed that OBP1 inhibition represents a key molecular target for repellent activity. Research demonstrates that DEET directly binds to odorant binding protein 1 (OBP1) in mosquito species, impairing their ability to detect host body odors. Similarly, natural repellents such as ar-turmerone from Curcuma longa have been identified as structural, functional, and pharmacophoric analogues of DEET, operating through similar molecular interactions with OBP1 [6]. This compound may share these molecular targets or interact with complementary sensory pathways, providing a mechanistic foundation for synergistic effects when combined with other repellents.
The differential effectiveness of this compound against tick pheromone detection compared to other repellents suggests it may target specific sensory channels involved in chemostimulation. Studies indicate that this compound successfully disrupts attraction of Amblyomma variegatum to aggregation-attachment pheromone, while DEET, EBAAP, and permethrin show no such effect even at extreme concentrations [4]. This indicates that this compound may interact with unique receptor systems or signal transduction pathways specifically involved in pheromone detection, whereas other repellents may target different sensory modalities. When formulated in combination, these complementary mechanisms would produce enhanced repellent effects through broader disruption of the insect's sensory apparatus.
Diagram: Experimental workflow for evaluating this compound synergies
This compound demonstrates a favorable mammalian toxicity profile with acute oral LD₅₀ values in rats exceeding 1000 mg/kg, classifying it as moderately toxic. Specific toxicological studies report an oral LD₅₀ of 7400 μL/kg in rats, 11,600 μL/kg in mice, 5400 μL/kg in rabbits, and 3200 μL/kg in guinea pigs. Dermal application studies in rabbits show LD₅₀ values exceeding 10 mL/kg, indicating relatively low dermal absorption and toxicity [1] [3]. Chronic toxicity studies involving repeated dermal application in rabbits (180 mL/kg over 13 weeks) resulted primarily in dermatitis without systemic toxicity, suggesting that the compound poses minimal risk when used as a topical repellent at appropriate concentrations [3].
Environmental fate data for this compound remains limited, with no comprehensive information available regarding soil degradation, aqueous photolysis, or hydrolysis characteristics. The compound is predicted to have low bioaccumulation potential based on its calculated log P value, and is classified as having low risk for bioconcentration. Its relatively high water solubility suggests potential mobility in aquatic environments, though monitoring data in environmental matrices is not available. From an ecological perspective, the compound shows no specific alerts for environmental hazards, though complete assessment is limited by data gaps in ecotoxicological parameters [1].
The primary research application for this compound synergies involves developing next-generation repellent formulations that overcome limitations of single-compound approaches. By combining this compound with other repellents having complementary mechanisms of action, researchers can achieve enhanced efficacy, broader spectrum activity, and potentially reduced resistance development in target insect populations. Specific research applications include:
Future research directions should focus on mechanistic elucidation of this compound's molecular targets, comprehensive synergy mapping with various repellent classes, formulation optimization for specific application scenarios, and field validation of laboratory-established synergistic effects. Particularly promising research avenues include investigating this compound combinations with natural repellents such as β-caryophyllene oxide, vetiver oil, and ar-turmerone, which may offer enhanced safety profiles while maintaining efficacy through complementary mechanisms of action [5] [6].
This compound represents a historically significant insect repellent with demonstrated efficacy against multiple biting insect species and unique effectiveness against tick pheromone-mediated attraction. The compound's distinct mechanism of action, favorable mammalian toxicity profile, and proven performance in synergistic historical formulations make it a valuable candidate for continued research and development. Application of modern repellent testing methodologies, including excito-repellency assays and locomotor compensator systems, enables quantitative evaluation of this compound combinations with other repellents to identify synergistic effects. Through strategic formulation with complementary compounds, this compound can contribute to next-generation repellent products offering enhanced protection against arthropod vectors of human disease.
This compound is a historical insect repellent first developed in the mid-20th century that has found renewed relevance in modern controlled release formulations. This compound is particularly effective against a broad spectrum of biting insects including ticks, flies, gnats, and mosquitoes, primarily through a repellent action that disrupts the insect's ability to locate hosts. [1] The molecular structure of this compound (chemical formula: C₁₂H₁₈O₄) features characteristics that make it particularly suitable for controlled release systems: moderate hydrophobicity (Log P = 2.42), good solubility in organic solvents, and sufficient but limited water solubility (275 mg/L at 20°C) that supports sustained release kinetics. [1] From a regulatory perspective, this compound is not currently approved under EC Regulation 1107/2009, which necessitates consideration for contained application systems rather than broad environmental distribution. [1]
The fundamental principle behind incorporating this compound into controlled release systems centers on overcoming its inherent volatility and limited duration of efficacy when applied directly to skin or fabrics. Traditional application methods require frequent reapplication, which can be inconvenient for users and lead to inconsistent protection. Controlled release technologies address these limitations by creating a reservoir of active compound that is released at a predetermined rate, maintaining effective concentrations at the application site while minimizing waste and potential side effects. These systems are particularly valuable for developing long-lasting protective clothing, sustained-release wearable devices, and environmental insect control products that provide protection over extended periods ranging from days to months. [2]
Table 1: Key Physicochemical Properties of this compound Relevant to Controlled Release Formulation
| Property | Value | Significance for Controlled Release |
|---|---|---|
| Molecular Mass | 226.27 g/mol | Moderate size suitable for polymer matrix encapsulation |
| Water Solubility | 275 mg/L at 20°C | Moderate hydrophilicity supports sustained release kinetics |
| Octanol-Water Partition Coefficient (Log P) | 2.42 | Balanced hydrophobicity for skin and fabric delivery systems |
| Physical State at Room Temperature | Pale orange-red liquid | Requires encapsulation for solid dosage forms |
| Vapor Pressure | Not specified but characterized as having "aromatic odour" | Indicates volatility that controlled release can mitigate |
This compound (IUPAC name: butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate) possesses specific physicochemical properties that critically influence its behavior in controlled release systems. The compound exists as a pale orange-red coloured liquid with a distinctive aromatic odour at room temperature, with a density of 1.054 g/ml. [1] Its molecular structure incorporates both hydrophobic (butyl chain, dimethyl groups) and moderately hydrophilic (ester carbonyl, pyranone oxygen) regions, creating an amphiphilic character that guides appropriate carrier selection. This balance is reflected in its octanol-water partition coefficient (Log P = 2.42), which indicates favorable partitioning into polymeric matrices while maintaining sufficient aqueous solubility for biological activity. [1]
The thermal properties of this compound further inform processing parameters for controlled release formulations. With a melting point of 25°C and boiling point of 263°C, the compound exists as a liquid across most environmental conditions, necessitating encapsulation for solid dosage forms. [1] The relatively high boiling point suggests adequate thermal stability for processing with most polymer systems, though the flash point of 157°C indicates caution should be exercised during high-temperature manufacturing processes such as hot-melt extrusion or injection molding. [1] From a toxicological perspective, this compound demonstrates moderate mammalian toxicity (acute oral LD₅₀ > 1000 mg/kg in rats), supporting its relative safety in contained delivery systems, though comprehensive ecotoxicological data remains limited. [1]
Polymeric nanoparticles represent one of the most versatile platforms for this compound controlled delivery, with the capability to tailor release profiles through careful selection of polymer composition, architecture, and production methodology. These systems typically fall into two structural classifications: nanocapsules, where this compound is contained within an oily core surrounded by a polymeric shell, and nanospheres, where the compound is dispersed throughout a solid polymeric matrix. [2] The nanocapsule configuration is particularly advantageous for liquid active ingredients like this compound, as it provides high loading capacity and distinct reservoir-type release kinetics. The selection of appropriate biocompatible polymers is crucial for formulation success, with poly(ε-caprolactone) (PCL), polylactide (PLA), and poly(lactide-co-glycolide) (PLGA) representing preferred options due to their tunable degradation rates and regulatory acceptance. [2]
The nanoprecipitation method (also called solvent displacement) has emerged as a particularly effective production technique for this compound-loaded nanocapsules. This process leverages the controlled miscibility of water-miscible solvents (typically acetone or ethanol) containing both the polymer and active compound with water, resulting in spontaneous nanoparticle formation through solvent diffusion. [2] The precise mechanism involves an interfacial turbulence between the organic and aqueous phases that drives the formation of nanodroplets which solidify into nanoparticles as the solvent diffuses away. Critical process parameters include the organic solvent selection, aqueous phase surfactant concentration (often polysorbate or poloxamer stabilizers), mixing rate, and organic-to-aqueous phase ratio, each of which significantly influences the resulting particle size, encapsulation efficiency, and initial burst release characteristics.
Lipid nanoparticles represent an emerging alternative to polymeric systems, particularly for dermal applications where their similarity to skin lipids may enhance adhesion and prolong residence time. Recent advances in LNP technology have enabled the creation of non-lamellar structures with complex internal arrangements (cubic or hexagonal mesophases) that provide substantially increased surface area and versatility for carrying diverse cargo types. [3] These advanced lipid systems can be engineered from polyphenol-lipid combinations derived from natural sources, offering enhanced biocompatibility and potential synergistic antioxidant effects alongside the insect repellent action of this compound. [3] The internal structure of these lipid nanoparticles can be precisely tuned by varying the lipid composition and manufacturing parameters, enabling custom-designed release profiles ranging from hours to several weeks.
The manufacturing process for this compound-loaded lipid nanoparticles typically employs hot or cold high-pressure homogenization techniques that provide the necessary energy input to achieve homogeneous nanoscale dispersions. In the hot homogenization approach, the lipid phase containing this compound is melted (typically 5-10°C above the lipid melting point), dispersed in an aqueous surfactant solution under stirring, and then passed through a high-pressure homogenizer for multiple cycles until the desired particle size distribution is achieved. The resulting nanoemulsion then cools to room temperature, solidifying the lipid particles and trapping the this compound within the crystalline matrix. Key advantages of lipid nanoparticle systems include their generally recognized as safe (GRAS) excipient status, avoidance of organic solvents, and potential for scale-up using established pharmaceutical manufacturing equipment. [3]
Table 2: Comparison of this compound Carrier Systems for Controlled Release Applications
| Formulation Type | Advantages | Limitations | Typical Release Duration | Best Suited Applications |
|---|---|---|---|---|
| Polymeric Nanocapsules | High loading capacity, tunable release kinetics, protection from degradation | Potential solvent residues, more complex manufacturing | Days to weeks | Textile treatments, wearable devices |
| Polymeric Nanospheres | Improved stability, simpler composition, lower cost | Lower loading capacity, potential initial burst release | Hours to days | Cosmetic formulations, spray applications |
| Lipid Nanoparticles | Biocompatible, solvent-free production, ease of scale-up | Limited temperature stability, potential polymorphism issues | Hours to weeks | Dermal formulations, cosmetic products |
| Implants/Hydrogels | Very prolonged release, high patient compliance | Invasive administration, potential local reactions | Weeks to months | Veterinary applications, long-term protection |
The controlled release of this compound from delivery systems occurs through three primary mechanisms: diffusion, erosion, and swelling. Diffusion-controlled release follows Fick's laws, where this compound moves from regions of higher concentration within the delivery system to the lower concentration external environment. This mechanism dominates in reservoir systems (nanocapsules) where the rate is determined by the permeability of the polymeric membrane and the concentration gradient. [4] In matrix systems (nanospheres), diffusion follows more complex patterns as the active compound must navigate through tortuous pores and polymer chains, often resulting in Higuchi-type release kinetics where the cumulative release is proportional to the square root of time. [4]
Erosion-controlled release occurs when the carrier material undergoes chemical degradation or dissolution, thereby releasing incorporated this compound. This mechanism is particularly relevant for biodegradable polyester systems like PLGA and PCL, where hydrolysis of ester bonds gradually breaks down the polymer matrix. Erosion mechanisms can be further classified into surface erosion, where degradation occurs primarily at the particle-water interface, and bulk erosion, where degradation happens throughout the matrix. [2] Surface erosion typically produces more consistent zero-order release kinetics, while bulk erosion often leads to accelerating release rates as the matrix becomes more porous over time. Swelling-controlled release systems initially exist in a glassy state but absorb water and transition to a rubbery state, dramatically increasing molecular mobility and enabling this compound diffusion; this mechanism is particularly relevant for hydrogel-based delivery systems.
Mathematical models provide essential tools for predicting this compound release profiles, optimizing formulation parameters, and understanding underlying release mechanisms. The Korsmeyer-Peppas model (power law) is particularly valuable for analyzing release data from polymeric nanoparticles during the initial release phase (up to 60% cumulative release). This model is expressed as Mt/M∞ = Ktⁿ, where Mt/M∞ is the fraction of drug released at time t, K is the release rate constant, and n is the release exponent that indicates the release mechanism. [4] For spherical systems, n values of 0.43 suggest Fickian diffusion, values between 0.43 and 0.85 indicate anomalous transport (combined diffusion and relaxation), and values approaching 0.85 correspond to Case-II transport (relaxation-controlled release).
The Higuchi model describes drug release from insoluble matrix systems based on Fickian diffusion and is particularly applicable to nanosphere formulations containing this compound. This model follows the relationship Q = A√[D(2C - Cs)Cst], where Q is the amount of drug released per unit area A, D is the diffusion coefficient, C is the initial drug concentration, and Cs is the drug solubility in the matrix. [4] For more comprehensive analysis across the entire release profile, the Weibull model (log[-ln(1-m)] = b log(t - Tᵢ) - log a) provides empirical fitting that accommodates various release curve shapes, though with less direct mechanistic interpretation. These mathematical approaches enable formulators to predict the impact of system parameters (particle size, loading, polymer composition) on release kinetics without extensive experimental testing for each possible formulation variant.
This protocol describes the production of this compound-loaded nanocapsules using the nanoprecipitation method (also called solvent displacement), which yields particles typically between 150-300 nm with high encapsulation efficiency. Begin by preparing the organic phase consisting of 100 mg poly(ε-caprolactone) (PCL, MW 40,000-50,000), 50 mg this compound, and 50 mg Miglyol 812N (as oil core) dissolved in 25 mL of acetone. Separately, prepare the aqueous phase containing 100 mg of polysorbate 80 in 50 mL of ultrapure water. Maintain both phases at 40°C with continuous magnetic stirring at 500 rpm to ensure homogeneity. [2]
Using a disposable syringe, rapidly inject the organic phase into the aqueous phase under moderate magnetic stirring (600 rpm). The injection rate critically influences particle size - maintain a steady rate of approximately 2 mL/min for reproducible results. Immediately after complete addition, the mixture will appear opalescent, indicating nanoparticle formation. Continue stirring for 10 minutes to allow for initial solvent diffusion, then transfer the suspension to a rotary evaporator at 40°C under reduced pressure (200 mbar initially, gradually reduced to 40 mbar) to remove the acetone. This process typically requires 15-20 minutes until no solvent odor is detectable. Purify the resulting nanocapsule suspension by centrifugation at 15,000 × g for 30 minutes at 4°C, then resuspend the pellet in the appropriate buffer or lyophilize for storage using 5% trehalose as cryoprotectant. [2]
High-performance liquid chromatography with UV detection provides a robust method for quantifying this compound in both formulation samples and release studies. Employ a reversed-phase C18 column (150 × 4.6 mm, 5 μm particle size) maintained at 30°C. The mobile phase consists of acetonitrile:water (70:30 v/v) in isocratic mode at a flow rate of 1.0 mL/min with a run time of 10 minutes. Set the UV detection wavelength to 254 nm, where this compound demonstrates strong absorption. Prepare calibration standards in the concentration range of 0.1-100 μg/mL using this compound reference standard dissolved in acetonitrile. [1]
For sample analysis, dilute nanoparticle suspensions 1:10 with acetonitrile to disrupt the particles and completely release encapsulated this compound, then vortex for 30 seconds and centrifuge at 10,000 × g for 5 minutes before injecting 20 μL of the supernatant. The retention time for this compound under these conditions is approximately 6.2 minutes. This method yields a linear calibration curve (r² > 0.999) with precision (RSD < 2%) and accuracy (95-105% recovery) suitable for formulation development and release studies. For encapsulation efficiency determination, apply the formula: EE% = (Total this compound - Free this compound) / Total this compound × 100, where "free this compound" is quantified in the aqueous phase after nanoparticle separation by ultracentrifugation at 100,000 × g for 45 minutes. [2]
Release kinetics evaluation is essential for characterizing this compound delivery systems. The dialysis method provides a simple and reproducible approach for assessing release profiles under sink conditions. Place 2 mL of this compound-loaded nanoparticle suspension (equivalent to 5 mg this compound) into a pre-hydrated dialysis membrane with appropriate molecular weight cutoff (typically 12-14 kDa for nanoparticles). Secure both ends with closures and immerse the membrane in 200 mL of receptor medium (phosphate-buffered saline, pH 7.4, containing 20% ethanol to maintain sink conditions) maintained at 32°C to approximate skin surface temperature. [2] [4]
Maintain the system under constant stirring at 100 rpm and protect from light to prevent potential photodegradation. At predetermined time intervals (1, 2, 4, 6, 8, 12, 24, 48, 72, 96 hours), withdraw 1 mL samples from the receptor medium and replace with an equal volume of fresh pre-warmed medium to maintain constant volume. Analyze samples immediately by HPLC using the method described in Section 5.2. Perform mathematical modeling of the release data by fitting to zero-order, first-order, Higuchi, and Korsmeyer-Peppas models to elucidate the predominant release mechanisms. Conduct all experiments in triplicate to ensure statistical significance, expressing results as mean ± standard deviation. [4]
Bioefficacy testing of this compound controlled release formulations must demonstrate sustained repellency against target insect species under controlled conditions. For laboratory evaluation against mosquitoes (Aedes aegypti), utilize a standardized arm-in-cage assay with a minimum of 50 nulliparous female mosquitoes (3-7 days post-emergence) per test cage. Apply the formulation to a defined area (typically 5 × 5 cm) on a volunteer's arm at a dosage of 1.0 μL/cm² (equivalent to approximately 1.0 mg this compound/cm²), covering the remainder of the arm with an impermeable glove. [1] Insert the treated arm into the test cage for 3 minutes at predetermined time intervals post-application (0, 2, 4, 6, 8, 12, and 24 hours), recording the number of landings and bites during each exposure period. Include appropriate positive (commercial repellent) and negative (untreated) controls in each test session.
Calculate the percentage repellency using the formula: % Repellency = [(C - T) / C] × 100, where C represents the number of bites on the control and T represents the number of bites on the treated arm. Consider the formulation effective when providing ≥90% repellency compared to the untreated control. For field evaluations, conduct tests in natural mosquito habitats with human volunteers wearing treated fabric bands (5 cm width) around ankles and wrists. Monitor biting rates over 30-minute periods at various intervals, with participants rotating positions systematically to minimize location bias. These evaluations should span the claimed protection period of the formulation, with statistical analysis (ANOVA with post-hoc tests) confirming significant differences between treatment and control groups throughout the claimed protection window. [1]
Toxicological assessment of this compound formulations must address both human safety and environmental impact. Conduct primary skin irritation testing using the Draize method on New Zealand White rabbits (n=3), applying 0.5 mL of formulation to approximately 6 cm² of shaved intact skin, covering with a gauze patch, and evaluating erythema and edema at 1, 24, 48, and 72 hours post-application. For human repeat insult patch testing, recruit a minimum of 30 volunteers with no history of sensitive skin, applying formulations to the upper arm under occlusive patches for 24 hours, repeating this process for 10 applications over three weeks. [1] Following a 10-day rest period, apply a challenge patch to a previously untreated site and evaluate after 24 and 48 hours for potential sensitization reactions.
Environmental impact assessment should address potential ecotoxicological effects, particularly given the limited available data on this compound's environmental fate. Evaluate aquatic toxicity using Daphnia magna acute immobilization tests (48-hour exposure) and zebrafish (Danio rerio) embryo toxicity tests (96-hour exposure). Determine the predicted environmental concentration (PEC) based on maximum expected application rates and worst-case scenario runoff calculations, comparing this with the predicted no-effect concentration (PNEC) derived from laboratory ecotoxicity data. While this compound demonstrates relatively low bioaccumulation potential (estimated BCF < 100 based on Log P), its environmental persistence remains inadequately characterized, warranting inclusion of appropriate containment or recovery mechanisms in application system designs. [1]
The development of controlled release systems for this compound represents a promising strategy to enhance the efficacy and convenience of this established insect repellent while potentially mitigating some limitations associated with its conventional application. The formulation approaches detailed in these application notes—particularly polymeric nanocapsules produced by nanoprecipitation and advanced lipid nanoparticles—provide effective platforms for achieving sustained release profiles spanning from hours to several weeks. The mathematical modeling frameworks enable rational design and optimization of these delivery systems, reducing development time and improving predictability of in vivo performance based on in vitro characterization.
Future development directions should prioritize human safety and environmental compatibility through systematic toxicological evaluation and exploration of biodegradable carrier systems. The emergence of stimuli-responsive delivery systems that activate repellent release in response to mosquito presence (through detection of humidity, temperature, or chemical cues) represents an innovative approach worth investigating. Additionally, combination formulations incorporating this compound with other repellents or active ingredients could provide enhanced protection breadth while potentially reducing total chemical load through synergistic effects. As regulatory landscapes evolve, particularly regarding environmental impact of insect repellents, controlled release technologies may offer pathways to maintaining efficacy while minimizing ecological footprint through precise targeting and reduced application frequency.
| Aspect | Details & Precautionary Measures |
|---|
| Known Stability Issues | • Light Sensitivity: Slowly affected by light [1]. • Heat Sensitivity: Combustible when exposed to heat or flame [1]. • Decomposition: When heated to decomposition, it emits acrid smoke and fumes [1]. | | Recommended Handling & Storage | • Storage: Store in a cool, well-ventilated place, away from direct sunlight and heat sources [1]. • Containers: Keep in suitable, closed containers for disposal [1]. • Handling: Avoid dust and aerosol formation. Use non-sparking tools [1]. |
Since specific methods for Butopyronoxyl are not available, here is a proposed workflow for developing your own stability improvement strategies based on general principles and the known challenges. You can use this to structure your experiments.
Stability Testing Workflow for this compound
This diagram outlines a systematic approach to investigate and enhance the stability of this compound. The process involves analyzing known issues, formulating hypotheses, conducting structured experiments, and establishing a final protocol.
When conducting stability tests, focus on the following quantitative and qualitative changes:
Here are answers to anticipated questions that could form the core of a technical support knowledge base.
Q1: What is the most critical factor to control when storing this compound? The most critical factors are light and temperature. The chemical is known to be slowly affected by light and is combustible when exposed to heat [1]. Storage must be in a cool, dark place, away from any ignition sources.
Q2: My this compound solution has darkened in color. Does this affect its efficacy? A change in color, especially darkening, is a strong visual indicator of degradation. While a direct correlation to efficacy loss for this compound has not been established, it is a best practice in formulation science to consider any such physical change as a potential sign of chemical instability. You should assume the material may be compromised and conduct a potency assay before use [2].
Q3: Are there any compatible antioxidants or stabilizers I can use with this compound? The search results do not provide information on specific antioxidants or stabilizers used with this compound. Evaluating stabilizers would be a key part of the experimental protocol. Common antioxidants like BHT (Butylated Hydroxytoluene) or chelating agents like EDTA could be investigated, but their compatibility and effectiveness would need to be determined through your own stability studies.
This section provides the fundamental chemical information for this compound, which is essential for researchers to identify the substance correctly in an experimental context.
Table 1: Substance Identification
| Attribute | Details |
|---|---|
| Chemical Name | This compound [1] [2] |
| CAS Number | 532-34-3 [1] [2] [3] |
| EC Number | 208-535-3 [1] [2] |
| Synonyms | Indalone, Butylmesityl oxide oxalate [2] [3] |
| Molecular Formula | C₁₂H₁₈O₄ [1] [2] [3] |
| Molecular Weight | 226.27 g/mol [1] [2] [3] |
| IUPAC Name | butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate [1] |
Table 2: Physicochemical Properties
| Property | Value / Description | Source |
|---|---|---|
| Physical State | Pale orange-red to yellow liquid with an aromatic odor [1] [2] | [1] [2] |
| Density | 1.054 g/mL at 25 °C [1] [2] [3] | [1] [2] [3] |
| Melting Point | ~25°C [1] [3] | [1] [3] |
| Boiling Point | 248 - 270°C [1] [2] [3] | [1] [2] [3] |
| Flash Point | 157 °C (closed cup) [1] [2] | [1] [2] |
| Water Solubility | ~275 mg/L at 20 °C (moderate) [1] | [1] |
| log P (Octanol-Water) | 2.42 (indicates low potential for bioaccumulation) [1] | [1] |
Q1: What is the primary application and regulatory status of this compound? this compound is an insect repellent effective against biting insects such as ticks, flies, gnats, and mosquitoes. It is typically applied to human skin, fabric, and clothing. According to regulatory databases, it is not approved under the European Union's EC Regulation 1107/2009 [1].
Q2: What are the key safety hazards when handling this compound? this compound is classified as a hazardous substance. Key safety considerations include [2]:
Q3: What is known about the environmental fate of this compound? Available data is limited, but estimates provide insight into its environmental behavior [1] [2]:
The following workflow outlines the critical steps for safely handling and managing accidental releases of this compound in the laboratory, based on safety data sheet information [2].
Diagram 1: Experimental safety and spill response workflow for this compound.
First Aid Measures:
Since specific degradation pathways for this compound are not documented in the available literature, the following is a generalized experimental workflow for conducting a degradation study. This protocol is based on standard analytical chemistry practices and the known properties of the substance.
Diagram 2: Proposed workflow for analyzing this compound degradation products.
Detailed Experimental Protocol:
Forced Degradation Studies:
Sample Preparation and Analysis:
Data Interpretation:
Challenge: Low recovery during extraction from aqueous solutions.
Challenge: Inconclusive identification of degradation products via MS.
The table below consolidates the key chemical, physical, and toxicological data available for this compound.
| Property | Value / Description | Source / Notes |
|---|---|---|
| IUPAC Name | butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate [1] | - |
| CAS RN | 532-34-3 [1] [2] | - |
| Molecular Formula | C₁₂H₁₈O₄ [1] [2] | - |
| Molecular Mass | 226.27 g/mol [1] | - |
| Physical State | Pale orange-red coloured liquid with aromatic odour [1] | - |
| Melting Point | 25°C [1] [2] | - |
| Boiling Point | 263-272.1°C [1] [2] | - |
| Density | 1.054 g/mL at 25°C [1] [2] | - |
| Water Solubility | 275 mg/L at 20°C [1] | Moderate |
| Log P | 2.42 [1] | Indicates low hydrophilicity |
| Mode of Action | Repellent action disrupting the insect's ability to find a host [1] | - |
| Acute Oral LD₅₀ (Rat) | > 1000 mg/kg [1] | Moderate toxicity |
| Dermal LD₅₀ (Rabbit) | >10 mL/kg [2] | - |
| Regulatory Status | Not approved under EC 1107/2009 [1] | - |
Since direct data on optimizing this compound is scarce, the following insights from general repellent testing methodologies can guide your experimental design.
A 2023 study compared in vitro (jar, petri dish) and in vivo (human forearm, finger) bioassays for tick repellents and found that results did not differ significantly between the methods, even though the stimuli are different [3]. This suggests that in vitro methods are a valid and efficient first step for high-throughput screening of formulations.
The following diagram outlines a general workflow for conducting a repellent duration study, which can be adapted for this compound:
Key Experimental Parameters to Consider:
| Question / Issue | Potential Cause & Solution |
|---|---|
| What is the typical effective duration of this compound? | Data Gap: The available search results do not provide specific duration data. Solution: This is the core objective of your optimization study. The experimental workflow above is designed to determine this. |
| Repellent effect is shorter than expected. | Volatility: The formulation may be too volatile. Solution: Investigate polymer-based encapsulation or gel formulations to control release rate. Consider combining with a fixative. |
| Lack of efficacy in preliminary tests. | Concentration: The applied concentration may be below the minimum effective threshold. Solution: Conduct a dose-response study to establish the effective concentration. |
| How does it compare to modern repellents? | Historical Context: this compound was used in "6-2-2" mixtures before DEET became dominant [4]. Modern synthetics like DEET and Icaridin are generally more effective/long-lasting [4]. |
Given the data limitations, here are actionable steps to advance your work:
I hope this structured technical center provides a solid starting point for your project. The lack of recent studies on this compound presents a challenge, but also a clear research opportunity.
The table below summarizes the crucial physical and chemical properties of Butopyronoxyl that directly influence the choice and troubleshooting of purification methods [1].
| Property | Value | Significance for Purification |
|---|---|---|
| Chemical Formula | C₁₂H₁₈O₄ [2] [1] | Confirms compound identity. |
| Physical State | Pale orange-red coloured liquid [1] | Indicates purification likely involves liquid-phase techniques (e.g., distillation). The colour suggests possible impurities that need removal. |
| Melting Point | 25°C [1] | Can be a solid or liquid at room temperature, impacting handling (e.g., crystalization may require precise temperature control). |
| Boiling Point | 263°C [1] | Guides distillation parameters; high boiling point may require high vacuum to prevent thermal decomposition. |
| Solubility in Water | 275 mg/L at 20°C [1] | Moderate solubility; suggests liquid-liquid extraction is feasible using water and an organic solvent. |
| Octanol-Water Partition Coefficient (Log P) | 2.42 [1] | Indicates the compound is hydrophobic. This strongly favours reversed-phase chromatography and influences solvent choice for extraction. |
| Density | 1.054 g/ml [1] | Slightly denser than water; a consideration for separation in liquid-liquid extraction. |
Based on the properties above, here are the most suitable purification techniques and common issues you may encounter.
This technique separates compounds based on differential solubility in two immiscible solvents.
Chromatography is highly suitable for achieving high purity, especially for removing closely related synthetic by-products.
Given its boiling point of 263°C, standard distillation carries a risk of thermal decomposition.
This diagram outlines a logical workflow for developing and troubleshooting a purification method for this compound.
Q1: What is the most critical parameter to control during this compound purification? The hydrophobicity (Log P) is paramount. It dictates that reversed-phase chromatography will be your most powerful tool and guides solvent selection for extraction. Furthermore, the relatively high boiling point makes temperature control critical to avoid decomposition during concentration or distillation [1].
Q2: My HPLC peaks are broad or tailing. What could be the cause? This is a common symptom in chromatography. The likely causes and fixes are [3]:
Q3: Can I use Thin-Layer Chromatography (TLC) to monitor the purification? Yes, absolutely. TLC is a rapid and inexpensive method to track the progress of a reaction or purification. Use a reversed-phase TLC plate with a mobile phase of water and acetonitrile or methanol. The compound's colour might allow for direct visualization, or you may need a UV lamp or staining agent to see the spots [5].
Analytical method validation is the documented process of proving that an analytical procedure is suitable for its intended use, ensuring results are reliable, consistent, and accurate [1] [2] [3]. For pharmaceutical analysis, this is a regulatory requirement [2].
The core validation parameters are established in the ICH Q2(R1) guideline and are applicable to a wide range of techniques, including chromatography (like HPLC) and spectroscopy [2] [3]. The upcoming ICH Q2(R2) revision will further encompass principles for more complex techniques utilizing multivariate data [4] [2].
For a quantitative impurity test, the following table summarizes the parameters you would need to validate, their definitions, and typical experimental approaches. This framework can be directly applied to developing a method for a compound like Butopyronoxyl.
| Parameter | Definition | Typical Experimental Approach |
|---|---|---|
| Accuracy | Closeness of results to the true value [1] [3]. | Analyze samples with known concentrations (e.g., spiked placebo) across a specified range. Report as % recovery [1] [5] [6]. |
| Precision | Closeness of agreement between a series of measurements [1] [3]. | Repeatability: Minimum 6 determinations at 100% concentration [3] [6]. Intermediate Precision: Different days, analysts, or equipment [5] [3]. |
| Specificity | Ability to assess the analyte unequivocally in the presence of potential interferents (impurities, matrix) [1] [2] [3]. | Analyze blank, placebo, and sample to show the analyte peak is free from interference [6]. |
| Linearity | Ability to obtain results proportional to analyte concentration [1] [3]. | Minimum 5 concentration levels [1] [3]. Plot response vs. concentration; correlation coefficient (r) ≥ 0.99 is typical [1] [6]. |
| Range | Interval between upper and lower concentration levels with demonstrated linearity, accuracy, and precision [1] [3]. | Derived from linearity studies (e.g., 80-120% of test concentration for an assay) [1]. |
| LOD/LOQ | LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with precision and accuracy [1] [3]. | Based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and slope [1] [5] [6]. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters [1] [2]. | Measure impact of changes (e.g., pH, temperature, flow rate) on results [1] [6]. |
The following chart outlines the key stages of the analytical method validation lifecycle, from preparation to final reporting.
When is method validation required? Method validation must be performed before a method is introduced into routine use, when a standard method is used outside its intended scope, or whenever changes are made to an existing validated method that could impact its performance [1] [2].
What is the difference between validation and verification? Validation confirms that a newly developed method is fit for its intended purpose. Verification ensures that a previously validated method works as intended in a specific laboratory setting [6].
What are common challenges in HPLC method validation and how can they be troubleshooted?
While the principles above are universal, a specific method for This compound was not found in the current search. To proceed:
Here are answers to common questions you might encounter during experimental work with this compound.
Q1: What are the recommended storage conditions for this compound? It is recommended to store this compound in a cool, dark, and well-ventilated place [1] [2]. One manufacturer specifically suggests that storage at room temperature is acceptable, but ideally in a cool place below 15°C [2]. The container should be kept tightly closed.
Q2: What are the key stability concerns for this chemical? this compound is slowly affected by light and is combustible when exposed to heat or flame [1]. When heated to decomposition, it emits acrid smoke and fumes [1].
Q3: Is this compound soluble in water? No, it is practically insoluble in water. However, it is miscible with many common organic solvents, including alcohol, chloroform, ether, and glacial acetic acid [1].
Q4: What personal protective equipment (PPE) should be used? Standard laboratory PPE is advised. This includes wearing chemical impermeable gloves, fire/flame resistant and impervious clothing, and tightly fitting safety goggles [1]. Ensure adequate ventilation and avoid breathing mist or vapors [1].
The table below consolidates key physical and chemical properties relevant for experimental design and risk assessment.
| Property | Value | Reference |
|---|---|---|
| Physical State | Liquid (light orange to yellow/green) | [1] [2] |
| Odor | Aromatic | [1] |
| Boiling Point | 113-272°C (lit. values vary) | [3] [2] |
| Melting Point | ~25°C | [3] |
| Flash Point | 112.7-157°C (lit. values vary) | [1] [3] |
| Density | 1.054-1.06 g/mL at 20-25°C | [1] [2] |
| Water Solubility | Practically insoluble (275 mg/L at 20°C) | [1] [4] |
| Log P (Partition Coefficient) | 2.42 (estimated) | [4] |
| Acute Oral Toxicity (LD50, Rat) | 7,400 mg/kg | [1] [3] |
While direct degradation kinetic data for this compound is unavailable, the following workflow outlines a standard methodology to determine its stability and shelf-life, based on ICH guidelines [5] [6] [7].
Stress Testing (Forced Degradation): To identify likely degradation pathways and validate stability-indicating methods [5] [7].
Formal Stability Studies: To establish a shelf-life and recommended storage conditions [6] [7].
Analysis and Kinetics:
Q1: What does "enhancing skin adhesion" mean for a compound like Butopyronoxyl?
For a topical insect repellent like this compound, "enhancing skin adhesion" typically means improving its retention on the skin surface and its permeation into the upper skin layers. This enhances efficacy by prolonging its presence and creating a reservoir effect, providing longer-lasting protection [1]. Key goals include:
Q2: What are the primary strategies to enhance skin permeation and adhesion?
Strategies can be categorized into chemical, formulation-based, and physical methods. The table below summarizes the main approaches.
| Strategy Type | Example | Mechanism of Action | Key Considerations |
|---|---|---|---|
| Chemical Enhancers [2] [3] | Allantoin, Oleic Acid, Menthol, Glycols | Disrupts stratum corneum lipid structure, increasing permeability [2]. | Reversible action; must be non-irritating and compatible with other components [3]. |
| Bioadhesive Nanoparticles (BNPs) [1] | Gelatin, Chitosan-based NPs | Dual role: adhere to skin/extend retention and act as a nanocarrier for deeper penetration [1]. | Biocompatibility, biodegradability, and enhanced adhesive strength are key advantages [1]. |
| Vehicle/Occlusion [3] | Gels, Ointments, Patches | Hydrates the skin (increasing permeability) and provides a physical matrix for sustained release. | Common in transdermal patches; simple and effective [2]. |
Here are common problems and their evidence-based solutions.
Q3: Our formulation shows poor adhesion and rapid loss from the skin. What can we do?
Problem: The formulation does not stay on the skin long enough for effective permeation.
Q4: this compound has low permeability through the skin barrier. How can we improve this?
Problem: The compound cannot effectively cross the stratum corneum.
Protocol 1: Evaluating Enhancers using Franz Diffusion Cell
This standard in vitro method assesses the permeation of this compound across a membrane [4] [5].
Protocol 2: Formulating and Testing Bioadhesive Nanoparticles (BNPs)
This protocol outlines the preparation and evaluation of gelatin-based BNPs [1].
The following diagrams, created with DOT language, illustrate the logical flow and key relationships in the enhancement strategies and experimental processes.
Diagram 1: Strategy Map for Enhancing this compound Skin Adhesion. This chart outlines the three primary technical pathways and their underlying mechanisms to achieve the final goal.
Diagram 2: Franz Cell Permeation Experiment Workflow. This flowchart details the critical steps for conducting a standardized in vitro skin permeation study to evaluate the effectiveness of different enhancers.
The following table consolidates available data, though some values show discrepancies between sources.
| Property | Value | Source / Notes |
|---|---|---|
| CAS RN | 532-34-3 | [1] [2] [3] |
| Molecular Formula | C₁₂H₁₈O₄ | [1] [2] [3] |
| Molecular Weight | 226.27 g/mol | [1] [2] |
| Physical State | Pale yellow to reddish-brown liquid | [1] [2] [3] |
| Odor | Aromatic | [1] |
| Density | 1.054 g/mL at 25°C | [1] [3] |
| Melting Point | 25°C (lit.) [3]; 67°C (lit.) [1] | Note the significant discrepancy. |
| Boiling Point | 248°C (lit.) [1]; 272.1°C [3] | Note the discrepancy. |
| Flash Point | 112.7°C [3]; 157°C (lit.) [1] | Note the discrepancy. Indicates flammability at high temperatures. |
| Water Solubility | 275 mg/L at 20°C [2]; Practically insoluble [1] | Described as low solubility. |
| Octanol-WaterPartition Coefficient (Log P) | 2.42 [2]; 1.98 [4] | Indicates low bioconcentration potential [2]. |
| Stability | Reasonably stable in air but slowly affected by light [1] | |
| Acute Oral Toxicity (LD₅₀) | 7400 mg/kg (rat) | [1] [3] |
Since direct protocols were not found, here is a general approach for investigating volatility, based on the established properties:
The data suggests the following precautions are relevant for any experimental work:
The diagram below outlines a logical workflow for characterizing Butopyronoxyl's volatility.
This compound Volatility Assessment Workflow
| Feature | This compound | Picaridin |
|---|---|---|
| Repellent Activity | Effective against mosquitoes, ticks, flies, and gnats [1]. | Broad efficacy against mosquitoes, ticks, gnats, flies, and fleas; considered one of the most effective available [2] [3]. |
| Experimental Efficacy Data | No modern, quantitative efficacy data found. A study from 1948 is cited for toxicology, but no contemporary studies on protection time or concentration were located [4]. | Extensive data available. A 2010 study showed 20% concentration provided 12 hours of protection against ticks [2]. A 20% concentration can provide up to 14 hours of protection against mosquitoes [3]. |
| Mechanism of Action | Described generally as a "repellent action disrupting the insects' ability to find a host" [1]. | Well-studied. It blocks and confuses insect receptors [5], forming a vapor barrier and preventing them from recognizing host cues [6]. It may also reduce the volatility of human odorants [2]. |
| Safety Profile (Toxicology) | Acute oral LD50 in rats: 7400 µL/kg [4]. Classified as a skin irritant in animal studies (RTECS: R38) [4]. | Classified as slightly toxic upon ingestion (LD50 > 2000 mg/kg in rats) and practically non-toxic via inhalation [6]. It is not a skin irritant but can cause mild to moderate eye irritation [6]. |
| Regulatory Status | Not approved in the EU [1]. Very little data on environmental fate or human health impacts is available [1]. | Approved by the U.S. EPA, WHO, and EU authorities [2] [3]. Widely registered and considered safe when used as directed [7] [5]. |
| Key Characteristics | A pale orange-red liquid with an aromatic odor [1]. | Colorless, odorless, non-greasy liquid. Does not damage plastics or synthetic fabrics [7] [2]. |
The stark difference in data availability is evident in the methodologies reported for each compound.
Based on the available research, the following diagram illustrates the more clearly understood mechanism of action for picaridin.
The evidence clearly indicates that picaridin is the dominant subject of contemporary scientific and commercial interest. This compound, while historically significant, lacks the robust, modern dataset that would be required for a detailed comparison or for consideration in current drug development.
The table below summarizes the available information on this compound and other common synthetic repellents to facilitate an objective comparison.
| Repellent Name | Chemical Class / Origin | Primary Target Pests | Key Efficacy Data (Duration, etc.) | Safety & Regulatory Notes | Other Characteristics (Odor, Material Safety) |
|---|---|---|---|---|---|
| This compound | Synthetic (Unclassified pesticide) [1] | Ticks, Flies, Gnats, Mosquitoes [1] | Limited quantitative data available [1] | Not approved in the EU; limited safety data [1] | Pale orange-red liquid with an aromatic odor [1] |
| DEET (N,N-diethyl-m-toluamide) | Synthetic [2] | Mosquitoes, Ticks [3] [4] | Up to 10-12 hours of protection (varies by concentration) [3] | EPA-approved; rare reports of neurotoxicity at high concentrations [3] | Gold standard; can damage plastics and synthetic fabrics; strong odor [3] [4] |
| Picaridin (Icaridin) | Synthetic (mimics piperine from pepper plants) [4] | Ticks, Mosquitoes, Flies, Gnats [4] | Up to 12-14 hours of protection (comparable to DEET) [3] [4] | EPA-approved; considered safe with fewer safety concerns than DEET [3] | Odorless, non-greasy, and does not damage materials [3] [4] |
| IR3535 | Synthetic [2] | Ticks, Mosquitoes (more effective against ticks) [3] | Shorter duration than DEET or Picaridin [3] | EPA-approved [3] | Can damage plastics [3] |
| Oil of Lemon Eucalyptus (OLE/PMD) | Plant-derived (Eucalyptus citriodora) [2] [4] | Mosquitoes [4] | Up to 6 hours of protection [4] | EPA-approved; not recommended for children under 3 [3] | Natural origin; strong smell that can permeate gear [4] |
The search results did not yield detailed methodologies for evaluating this compound. For a rigorous comparison, you would typically need to consult standardized testing protocols. Repellent efficacy is commonly assessed through arm-in-cage studies or field tests that measure the complete protection time from bites. Since such data is unavailable for this compound, its performance profile remains incomplete compared to the well-documented alternatives.
Given the gaps in the current search results, here are steps to gather more robust information suitable for a professional audience:
As requested, here is a diagram illustrating the molecular structure of this compound, generated using Graphviz DOT language.
This compound is classified as a synthetic insect repellent effective against various biting insects such as ticks, flies, gnats, and mosquitoes [1]. Its mode of action is described as a "repellent action disrupting the insects ability to find a host" [1]. Notably, the available data indicates that it is not approved under the EC Regulation 1107/2009 concerning pesticide placement on the market [1].
Although direct data for this compound is lacking, recent research provides efficacy data on other natural and synthetic larvicidal agents. The table below summarizes quantitative results for alternative compounds, which may serve as useful references.
| Compound/Solution | Target Organism | Key Efficacy Metric | Citation |
|---|---|---|---|
| β-Citral (from Lemongrass Oil) | Anopheles stephensi larvae | LC₅₀: 15.4 µL/mL [2] | |
| Copper Nanoparticles (CuNPs) | Aedes aegypti larvae | 100% mortality at 100 mg/mL after 24h [3] | |
| Phyto-synthesized Ag-ZnO Nanocomposites | Aedes aegypti and Culex quinquefasciatus | Significant larvicidal effect [4] | |
| Diamine/Aminoalcohol Derivatives | Strongyloides ratti L3 larvae | Five compounds showed superior efficacy to Ivermectin [5] | |
| Cladophora sp. Algal Extract | Culex quinquefasciatus larvae | "Complete mortality" observed [6] |
For a standardized method to evaluate larvicidal activity, you can refer to the protocol summarized below and in the accompanying workflow. This method is adaptable for testing novel chemistries, including potential formulations of this compound [7].
The lack of published larvicidal data for this compound suggests it may not be a primary research focus, possibly due to its established classification as a repellent rather than a larvicide.
The search results indicate that This compound is an older insect repellent with very little contemporary research or regulatory status. Key findings on its availability and safety are summarized below.
| Aspect | Status/Information |
|---|---|
| Regulatory Status | Not approved in the EU; no current data for other major regions [1]. |
| Ecotoxicity & Environmental Fate | Very little data available; cannot be fully assessed [1]. |
| Human Toxicity Data | Acute oral LD(_{50}) (rat) > 1000 mg/kg (data unverified) [1]. |
| Safety for Other Animals | No specific data found for cats; permethrin is noted as highly toxic to cats [2] [3]. |
The acute oral LD(_{50}) suggests low short-term toxicity, but the lack of comprehensive data on chronic exposure, neurotoxicity, and ecotoxicology makes a full safety profile impossible to establish [1].
While data on this compound is scarce, current research on repellent testing can inform your guide. The following diagram and methodology outline a modern approach to evaluating repellent effects on mosquitoes.
Experimental Methodology Overview [4]:
Given the data limitations, here are suggestions for structuring your comparison guide: